3-Nitro-4-(trifluoromethyl)piperidine
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Overview
Description
3-Nitro-4-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a nitro group at the third position and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethyl)piperidine typically involves the nitration of 4-(trifluoromethyl)piperidine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Raney nickel can also be employed to facilitate the hydrogenation steps involved in the synthesis of the piperidine ring .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Amino-4-(trifluoromethyl)piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness
3-Nitro-4-(trifluoromethyl)piperidine is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9F3N2O2 |
---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
3-nitro-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9F3N2O2/c7-6(8,9)4-1-2-10-3-5(4)11(12)13/h4-5,10H,1-3H2 |
InChI Key |
MSPXIMIRWLDQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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